molecular formula C9H12N2O B13574800 N1-(oxetan-3-yl)benzene-1,3-diamine

N1-(oxetan-3-yl)benzene-1,3-diamine

Cat. No.: B13574800
M. Wt: 164.20 g/mol
InChI Key: APSMDEASWYNKSE-UHFFFAOYSA-N
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Description

N1-(oxetan-3-yl)benzene-1,3-diamine is a chemical compound characterized by the presence of an oxetane ring attached to a benzene ring with two amine groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(oxetan-3-yl)benzene-1,3-diamine typically involves the formation of the oxetane ring followed by its attachment to the benzene ring. One common method involves the reaction of an epoxide with trimethyloxosulfonium iodide to form the oxetane ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of automated reactors and stringent control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(oxetan-3-yl)benzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted benzene derivatives.

Scientific Research Applications

N1-(oxetan-3-yl)benzene-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in the development of new therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N1-(oxetan-3-yl)benzene-1,3-diamine exerts its effects involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The amine groups can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(oxetan-3-yl)benzene-1,3-diamine include other oxetane-containing benzene derivatives and diamine compounds. Examples include:

  • N1-(oxetan-3-yl)benzene-1,4-diamine
  • N1-(oxetan-3-yl)benzene-1,2-diamine
  • This compound derivatives with various substituents on the benzene ring

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which combines the reactivity of the oxetane ring with the versatility of the benzene ring and the functional properties of the amine groups. This makes it a valuable compound for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-N-(oxetan-3-yl)benzene-1,3-diamine

InChI

InChI=1S/C9H12N2O/c10-7-2-1-3-8(4-7)11-9-5-12-6-9/h1-4,9,11H,5-6,10H2

InChI Key

APSMDEASWYNKSE-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NC2=CC=CC(=C2)N

Origin of Product

United States

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